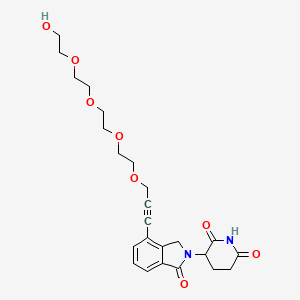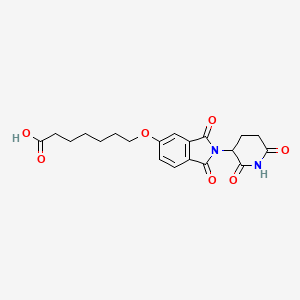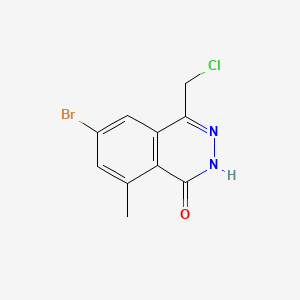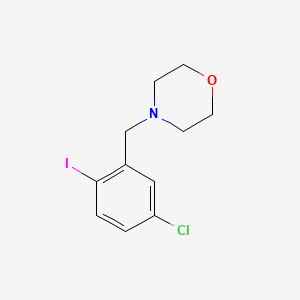![molecular formula C7H11NO2 B14769249 Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14769249.png)
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate is an organic compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . This compound is characterized by a bicyclic structure containing a 3-amino group and a carboxylate ester group . It appears as a white to pale yellow solid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate typically involves the reaction of bicyclo[2.1.0]pentane derivatives with appropriate reagents to introduce the amino and carboxylate ester functionalities . Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure consistency and quality . This process often includes steps such as purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylate ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
Major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted derivatives, depending on the specific reaction and conditions used .
Applications De Recherche Scientifique
Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biomolecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate include other bicyclic compounds such as bicyclo[1.1.1]pentane derivatives . These compounds share structural similarities but differ in their functional groups and chemical properties .
Uniqueness
This compound is unique due to its specific combination of a 3-amino group and a carboxylate ester group within a bicyclic framework . This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C7H11NO2 |
|---|---|
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
methyl 3-aminobicyclo[2.1.0]pentane-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-6(9)7-2-4(7)5(8)3-7/h4-5H,2-3,8H2,1H3 |
Clé InChI |
WNRRGXBKGCSACZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C12CC1C(C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


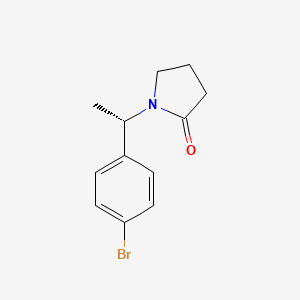
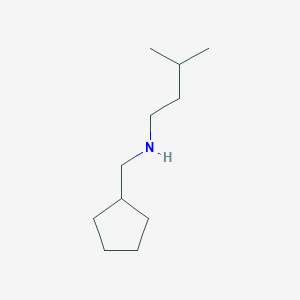
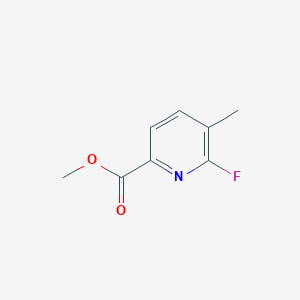
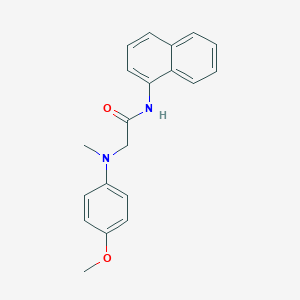
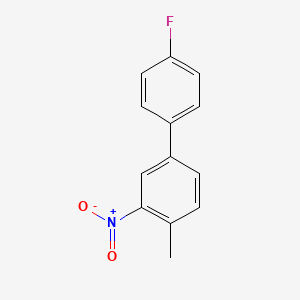

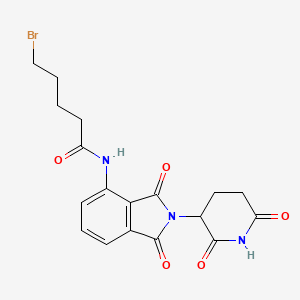
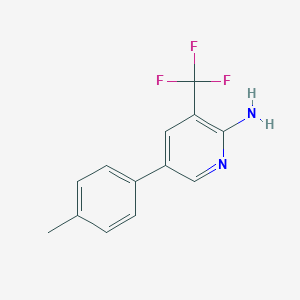
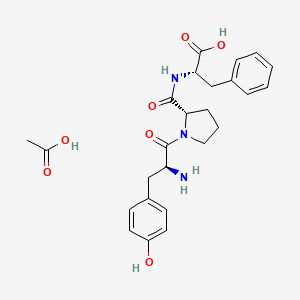
![2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
